

BAZ2-ICR: A Technical Guide for Studying Nucleosome Remodeling

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Compound of Interest

Compound Name: BAZ2-ICR

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BAZ2-ICR**, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This document details its application in studying nucleosome remodeling, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that play crucial roles in chromatin remodeling and gene regulation.[1] They are characterized by the presence of a bromodomain, an acetyl-lysine binding module, which is essential for their recruitment to specific chromatin regions.[1][2] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes through the recruitment of histone deacetylases and DNA methyltransferases.[3][4] The development of selective chemical probes for the BAZ2 bromodomains, such as **BAZ2-ICR**, has been instrumental in elucidating their cellular functions and exploring their potential as therapeutic targets.[5]

Quantitative Data: Binding Affinity and Selectivity of BAZ2-ICR

BAZ2-ICR was developed as a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5] Its binding affinity and selectivity have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for **BAZ2-ICR**.

Target	IC50 (nM)	Assay	Reference
BAZ2A	130	AlphaScreen	[6]
BAZ2B	180	AlphaScreen	[7]

Target	Dissociation Constant (Kd) (nM)	Assay	Reference
BAZ2A	109	Isothermal Titration Calorimetry (ITC)	[8]
BAZ2B	170	Isothermal Titration Calorimetry (ITC)	[8]
CECR2	1550	Isothermal Titration Calorimetry (ITC)	[3]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency in a biochemical assay, while the Kd (dissociation constant) represents the equilibrium constant for the binding of the inhibitor to the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of **BAZ2-ICR** with BAZ2 bromodomains.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (**BAZ2-ICR**) to a macromolecule (BAZ2A/B bromodomain).

Generalized Protocol:

- Sample Preparation:
 - Express and purify the BAZ2A or BAZ2B bromodomain.
 - Prepare a concentrated stock solution of **BAZ2-ICR**.
 - Dialyze both the protein and the inhibitor against the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
 - Accurately determine the concentrations of the protein and **BAZ2-ICR**.
- ITC Experiment:
 - Load the BAZ2 bromodomain solution (e.g., 20-50 μ M) into the sample cell of the ITC instrument.
 - Load the **BAZ2-ICR** solution (e.g., 200-500 μ M) into the injection syringe.
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of injections of **BAZ2-ICR** into the sample cell, typically 1-2 μ L per injection.
 - Record the heat changes after each injection.
- Data Analysis:
 - Integrate the heat-flow peaks to obtain the heat change per injection.
 - Plot the heat change against the molar ratio of **BAZ2-ICR** to the BAZ2 bromodomain.
 - Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the K_d , ΔH , and n .

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. In a competition assay, the binding of an inhibitor disrupts the interaction between the target protein and its binding partner, leading to a decrease in the AlphaScreen signal.

Generalized Protocol for BAZ2B Inhibition:[1][9]

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
 - Dilute His-tagged BAZ2B bromodomain, biotinylated histone H3 peptide (acetylated at lysine 14), and **BAZ2-ICR** to the desired concentrations in the reaction buffer.
- Assay Procedure:
 - In a 384-well plate, add the His-tagged BAZ2B bromodomain.
 - Add varying concentrations of **BAZ2-ICR** or a vehicle control.
 - Add the biotinylated histone H3 peptide.
 - Incubate the mixture at room temperature to allow binding to reach equilibrium.
 - Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
 - Incubate in the dark to allow bead-protein and bead-peptide binding.
- Data Acquisition and Analysis:
 - Read the plate on an AlphaScreen-compatible plate reader.
 - Plot the AlphaScreen signal against the concentration of **BAZ2-ICR**.

- Fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.

Principle: The binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (T_m). This change in T_m is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[\[10\]](#)

Generalized Protocol:[\[10\]](#)[\[11\]](#)

- Reaction Setup:
 - Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in a suitable buffer.
 - Add a fluorescent dye (e.g., SYPRO Orange).
 - Add varying concentrations of **BAZ2-ICR** or a vehicle control to different wells of a 96-well PCR plate.
- Thermal Denaturation:
 - Place the plate in a real-time PCR instrument.
 - Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature.
 - Determine the T_m for each condition, which is the temperature at which the protein is 50% unfolded (the midpoint of the transition).
 - A significant increase in T_m in the presence of **BAZ2-ICR** indicates binding and stabilization.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell.^[12]

Principle: A specific region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-BAZ2A) is photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached area is then monitored, providing information about the protein's mobility and its binding to cellular structures like chromatin.^[12]

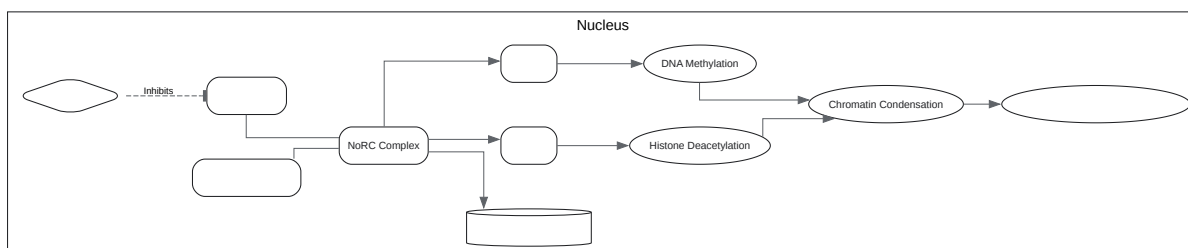
Generalized Protocol:^[12]^[13]

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.
 - Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A or BAZ2B (e.g., GFP-BAZ2A).
- FRAP Experiment:
 - Mount the dish on a confocal microscope equipped for FRAP.
 - Identify a cell expressing the fluorescent fusion protein.
 - Acquire a few pre-bleach images of the nucleus.
 - Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
 - Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
 - To test the effect of **BAZ2-ICR**, treat the cells with the inhibitor for a specific duration before performing the FRAP experiment.
- Data Analysis:

- Measure the fluorescence intensity in the bleached ROI over time.
- Correct for photobleaching during image acquisition.
- Normalize the fluorescence recovery data.
- Fit the recovery curve to a mathematical model to determine the mobile fraction and the diffusion coefficient of the protein. An accelerated recovery in the presence of **BAZ2-ICR** suggests that the inhibitor displaces the protein from its chromatin binding sites.

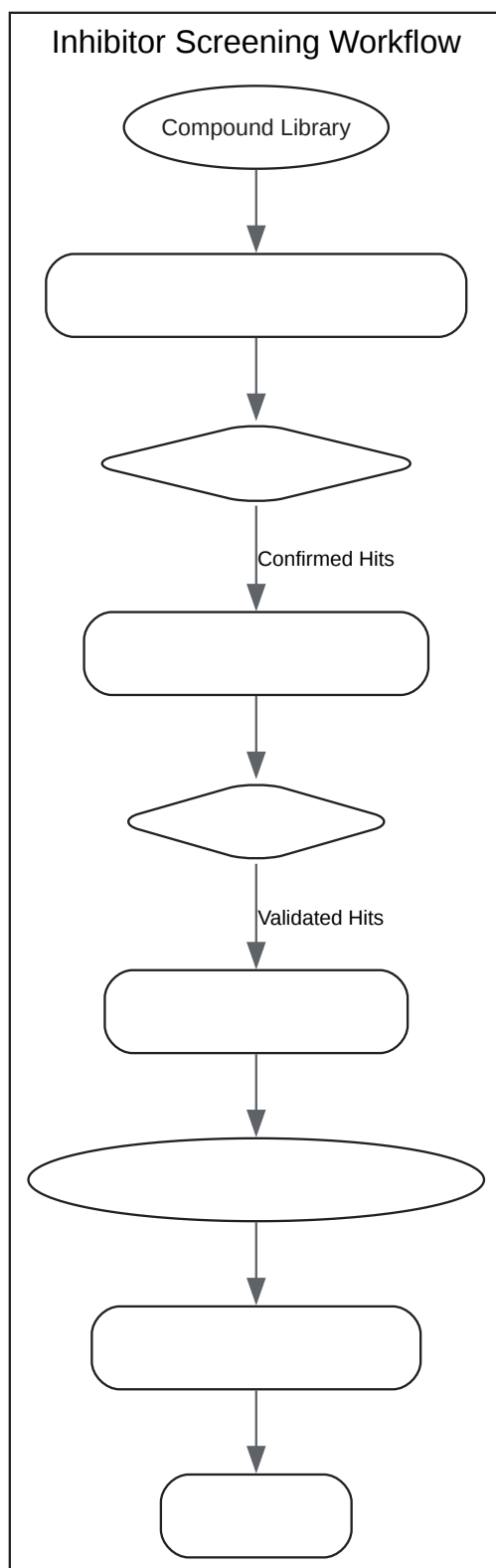
Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to **BAZ2-ICR** and nucleosome remodeling.



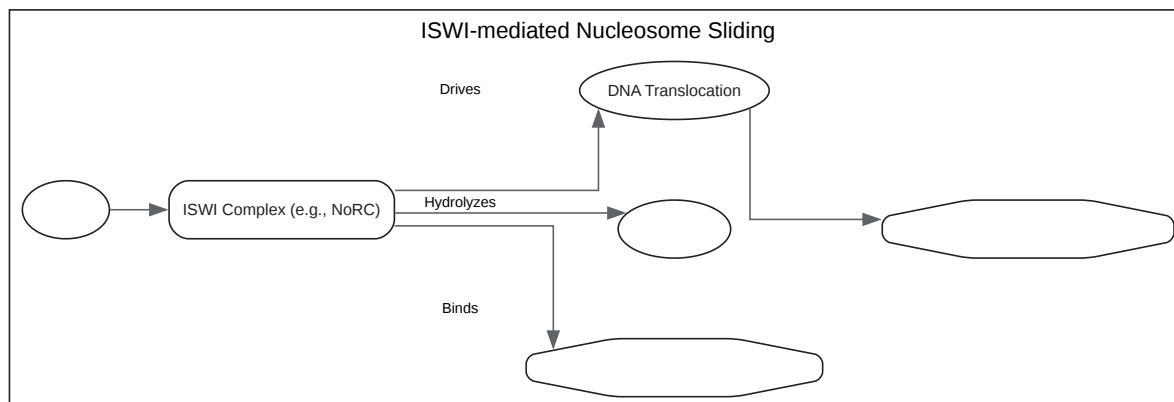
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BAZ2A/NoRC-mediated gene silencing pathway.



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A typical workflow for BAZ2 inhibitor discovery.



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Simplified workflow of ISWI-mediated nucleosome remodeling.

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